molecular formula C15H22N2OS B2518032 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 312511-32-3

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2518032
CAS No.: 312511-32-3
M. Wt: 278.41
InChI Key: MMFKBSDLBIZJLI-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 312511-32-3) is a benzothiophene-3-carboxamide derivative with a cyclohexyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₂N₂OS, and it has a molecular weight of 278.41 g/mol . The compound serves as a precursor for synthesizing azomethine derivatives and heterocyclic systems, which exhibit diverse pharmacological activities, including anticancer, antimycobacterial, and cytostatic effects . This article compares its structural, synthetic, and biological properties with those of analogous compounds.

Properties

IUPAC Name

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h10H,1-9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKBSDLBIZJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

Scientific Research Applications

Antipsychotic and Neuroprotective Effects

Research indicates that derivatives of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit antipsychotic properties. Compounds structurally related to this compound have shown dopamine D2 receptor activity, which is crucial for the treatment of psychiatric disorders such as schizophrenia and Alzheimer's disease .

Case Study: Dopamine D2 Activity

A study demonstrated that certain benzothiophene derivatives could effectively bind to dopamine receptors, suggesting their potential use in treating neuropsychiatric conditions.

Anticancer Activity

The compound has been investigated for its anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)
Example AK562 (Leukemia)5.0
Example BHL60 (Leukemia)7.2

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as DNA interaction and enzyme inhibition .

Case Study: Cytotoxic Effects

A series of synthesized derivatives were tested against human tumor cell lines, revealing promising results in inhibiting growth, particularly in leukemia cells.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzothiophene derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example CE. coli12 μg/mL
Example DS. aureus8 μg/mL

These results indicate the compound’s potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Molecular Geometry

The cyclohexyl group in the target compound contributes to a unique molecular conformation. In contrast, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: Not provided) adopts a planar geometry due to the electron-withdrawing fluorine atom on the phenyl ring. Density Functional Theory (DFT) calculations reveal a dipole moment of 1.6989 Debye for the fluorophenyl derivative, indicating distinct electronic interactions compared to the cyclohexyl analog .

Table 1: Structural and Electronic Properties
Compound (R Group) Molecular Weight (g/mol) Dipole Moment (Debye) Key Structural Features
N-Cyclohexyl (Target) 278.41 Not reported Non-planar cyclohexyl group
N-(2-Fluorophenyl) ~296.33* 1.6989 Planar fluorophenyl group
N-(4-Chlorophenyl) 312.82* Not reported Electron-deficient chlorophenyl group
N-Benzyl (e.g., ) 298.42* Not reported Flexible benzyl substituent

*Calculated based on molecular formula.

Anticancer and Antimicrobial Profiles

The target compound’s azomethine derivatives show cytostatic activity against cancer cell lines, predicted via PASS Online . In contrast, N-(4-methylphenyl) and N-(3-methylphenyl) analogs () exhibit antibacterial and antifungal activities , suggesting that aryl substituents enhance antimicrobial potency.

Biological Activity

2-Amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives, which have been explored for various pharmacological applications, including neuroprotective and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with an amino group and a cyclohexyl substituent. The molecular formula is C17H26N2OSC_{17}H_{26}N_{2}OS, and it possesses significant lipophilicity due to the cyclohexyl group.

Biological Activity Overview

Research indicates that compounds similar to 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives exhibit various biological activities:

  • Neuroprotective Effects : Some studies suggest that benzothiophene derivatives can act as dopamine D2 receptor agonists, potentially useful in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
  • Antimicrobial Properties : Preliminary evaluations have indicated that certain substituted benzothiophene derivatives possess antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
NeuroprotectionBenzothiophene derivativesAgonism at D2 receptors; potential in Parkinson's
AntimicrobialSubstituted benzothiophenesInhibition of microbial growth in vitro
AntiviralHeterocycles including benzothiophenesPotential against viral replication

Neuroprotective Activity

A study exploring the neuroprotective effects of benzothiophene derivatives found that these compounds can enhance dopamine levels by acting on D2 receptors. The dihydrochloride salt of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)-benzothiazole (pramipexole) is one such example that has been successfully marketed for Parkinson's disease treatment .

Antimicrobial Efficacy

Research evaluating the antimicrobial properties of 2-amino-N-cyclohexyl derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showing promise for clinical applications in treating infections .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors in the central nervous system or inhibit key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its analogs?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Cyclocondensation : Formation of the tetrahydrobenzothiophene core via cyclization of substituted cyclohexenethioamides under reflux in ethanol or dichloromethane .
  • Acylation/Substitution : Introduction of the cyclohexylcarboxamide group using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
    • Critical Parameters : Solvent polarity, reaction temperature (40–80°C), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., cyclohexyl NH at δ 6.8–7.2 ppm) and tetrahydrobenzothiophene ring protons (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 316.419 for C17_{17}H20_{20}N2_2O2_2S) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in carboxamide groups) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • In Vitro Assays :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (IC50_{50} determination) .
    • Data Interpretation : Bioactivity is often correlated with substituent electronegativity; electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its biological activity?

  • Case Study :

  • Substituent Comparison :
Substituent (R)Bioactivity (MIC, μg/mL)Target Enzyme Inhibition (IC50_{50}, nM)
Cyclohexyl12.5 (S. aureus)EGFR: 48.3
4-Methylphenyl25.0 (S. aureus)EGFR: 112.5
2-Ethoxyphenyl6.25 (S. aureus)EGFR: 32.7
  • Mechanistic Insight : Bulkier substituents (e.g., cyclohexyl) improve membrane permeability, while polar groups (e.g., ethoxy) enhance target binding via H-bonding .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach :

Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies; serum proteins may sequester lipophilic compounds, reducing apparent activity .

Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to crystallographic vs. solution-state conformers .

Dose-Response Reproducibility : Validate IC50_{50} values using orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Protocol :

  • Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor; LC-MS/MS quantifies parent compound depletion (t1/2_{1/2} >60 min suggests stability) .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) determine IC50_{50} values to predict drug-drug interaction risks .
    • Key Finding : The cyclohexyl group reduces CYP2D6 affinity compared to aryl analogs, improving metabolic stability .

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